2,4-二氯-6-氟喹啉

描述

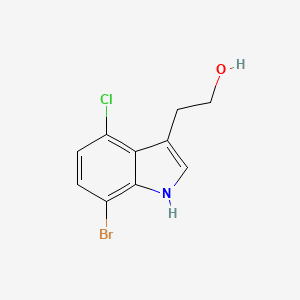

“2,4-Dichloro-6-fluoroquinoline” is a chemical compound with the molecular formula C9H4Cl2FN . It is used for research and development purposes .

Molecular Structure Analysis

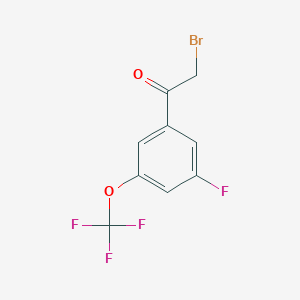

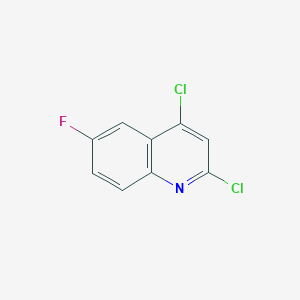

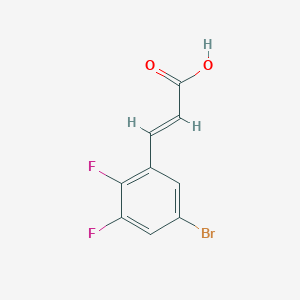

The molecular structure of “2,4-Dichloro-6-fluoroquinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two chlorine atoms at the 2nd and 4th positions and one fluorine atom at the 6th position .

Physical And Chemical Properties Analysis

“2,4-Dichloro-6-fluoroquinoline” is a solid compound with a molecular weight of 216.04 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 191 . The compound is covalently bonded and is canonicalized .

科学研究应用

- 已开发出一种实用且可扩展的4步路线,用于从2,4-二氯-3-氟喹啉合成各种卤代喹啉化合物。这些化合物在抗生素合成中作为构建模块具有重要价值,突显了2,4-二氯-6-氟喹啉在药物发现中的重要性 (Flagstad et al., 2014)。

- 描述了2-(5-(2-氯-6-氟喹啉-3-基)-3-(芳基)-4,5-二氢-1H-吡唑-1-基)噻唑-4(5H)-酮和N-(4-(2-氯-6-氟喹啉-3-基)-6-(芳基)嘧啶-2-基)-2-吗啉基乙酰胺的合成。这些化合物对各种微生物菌株表现出显著的抗菌活性,表明2,4-二氯-6-氟喹啉在开发新的抗菌剂中的实用性 (Desai et al., 2012)。

抗菌应用:

- 合成了一种新型抗菌8-氯喹啉化合物,对革兰氏阳性和革兰氏阴性细菌均表现出强效活性。它在某些菌株上比现有抗生素显著更有效,突显了氟喹啉衍生物在开发新的抗菌剂中的潜力 (Kuramoto et al., 2003)。

材料科学应用

有机发光二极管(OLEDs):

- 合成并表征了2,4-二苯基喹啉及其衍生物,用于其在有机蓝光发射器件中的潜在应用。这些化合物在紫外激发下在蓝色区域发出明亮的发射,表明它们在OLED技术中作为高效候选物的潜力 (Kumar et al., 2015)。

癌症研究应用

抗癌剂:

- 合成了2,4-二氯-6-甲基喹啉并确定了其结构。它在人类口腔鳞状细胞癌细胞系上表现出细胞毒性和凋亡活性,表明其作为有效的抗癌剂的潜力 (Somvanshi et al., 2008)。

安全和危害

When handling “2,4-Dichloro-6-fluoroquinoline”, it is recommended to wear personal protective equipment and ensure adequate ventilation . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . The compound should be kept away from open flames, hot surfaces, and sources of ignition .

作用机制

Target of Action

The primary target of 2,4-Dichloro-6-fluoroquinoline, like other fluoroquinolones, is the bacterial DNA . Specifically, it interacts with two essential enzymes: DNA topoisomerase IV and DNA gyrase . These enzymes are involved in bacterial DNA replication, making them crucial for bacterial growth and survival .

Mode of Action

2,4-Dichloro-6-fluoroquinoline inhibits the function of DNA topoisomerase IV and DNA gyrase . By doing so, it interferes with the unwinding of bacterial DNA, a critical step in DNA replication . This inhibition leads to the prevention of bacterial DNA replication, thereby stopping bacterial growth .

Biochemical Pathways

The inhibition of DNA topoisomerase IV and DNA gyrase disrupts the normal biochemical pathways of DNA replication in bacteria . This disruption leads to the cessation of bacterial growth and proliferation . Additionally, any damage to the bacterial genome induces a stress response, which may involve the SOS response, chaperonin synthesis, or the generation of oxygen free radicals .

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and therapeutic efficacy.

Result of Action

The result of 2,4-Dichloro-6-fluoroquinoline’s action is the inhibition of bacterial growth and proliferation . By preventing DNA replication, the compound effectively stops the bacteria from multiplying, which can lead to the eradication of the bacterial infection .

Action Environment

The action of 2,4-Dichloro-6-fluoroquinoline, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution . Additionally, the presence of divalent cations like calcium and magnesium can interfere with the activity of fluoroquinolones . .

属性

IUPAC Name |

2,4-dichloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEGVSYSXNPSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650710 | |

| Record name | 2,4-Dichloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-fluoroquinoline | |

CAS RN |

406204-74-8 | |

| Record name | 2,4-Dichloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine](/img/structure/B1384729.png)

![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)

![Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate](/img/structure/B1384741.png)

![Bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate](/img/structure/B1384742.png)

![4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B1384744.png)

![1-(1H-Benzo[d]imidazol-2-yl)-4-(3-methoxypropoxy)-3-methylpyridin-1-ium-2-carboxylate](/img/structure/B1384746.png)